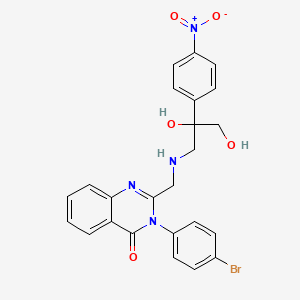
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a bromophenyl group, and a dihydroxy-nitrophenyl-propylamino side chain. The ®- configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the Dihydroxy-Nitrophenyl-Propylamino Side Chain: This complex side chain can be introduced through a series of reactions, including nitration, reduction, and amination, followed by coupling with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biological processes.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes related to its biological effects.
類似化合物との比較
Similar Compounds
- **4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®-
- **4(3H)-Quinazolinone, 3-(4-fluorophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®-
Uniqueness
The presence of the bromophenyl group and the specific stereochemistry ®- configuration distinguishes 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- from its analogs
特性
CAS番号 |
84138-21-6 |
|---|---|
分子式 |
C24H21BrN4O5 |
分子量 |
525.4 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2-[[[2,3-dihydroxy-2-(4-nitrophenyl)propyl]amino]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21BrN4O5/c25-17-7-11-18(12-8-17)28-22(27-21-4-2-1-3-20(21)23(28)31)13-26-14-24(32,15-30)16-5-9-19(10-6-16)29(33)34/h1-12,26,30,32H,13-15H2 |
InChIキー |
JQQNIHLLRBDHBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CNCC(CO)(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


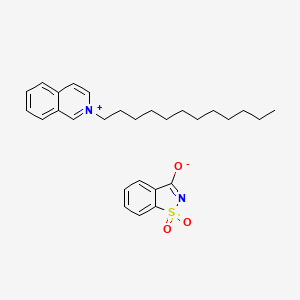


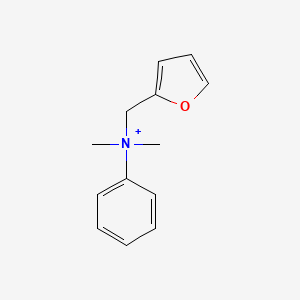
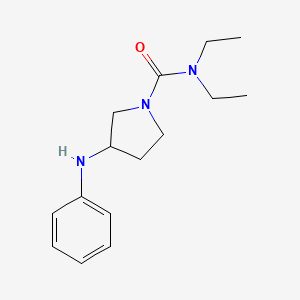
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
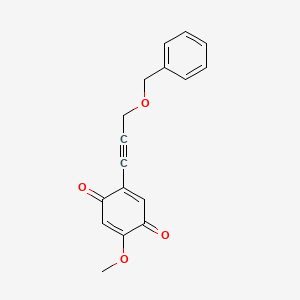
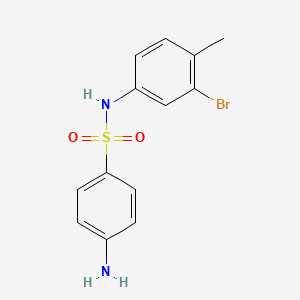
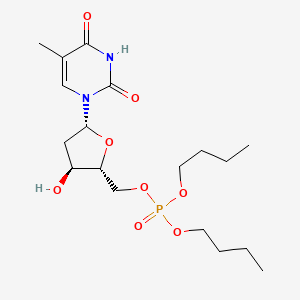
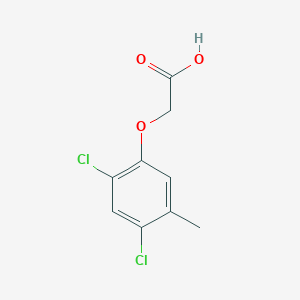
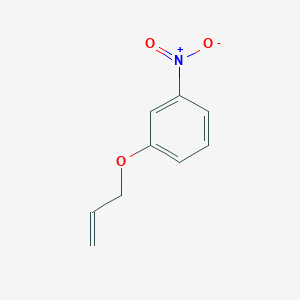
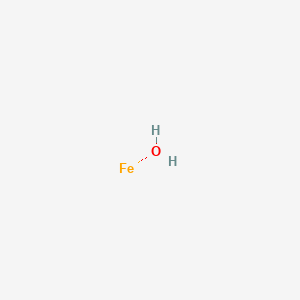
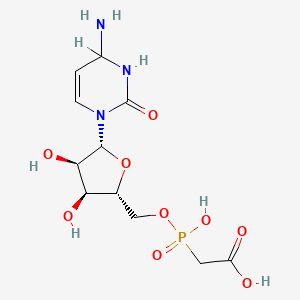
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)
